(4Z)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one
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Overview
Description
(4Z)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one is a synthetic organic compound characterized by its unique structure, which includes a chloromethyl group, a methoxyphenyl group, and an oxazol-5-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one typically involves the following steps:
Formation of the Oxazol-5-one Ring: The oxazol-5-one ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-halo ketone and an amide.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using reagents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a condensation reaction with a methoxybenzaldehyde derivative under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxazol-5-one ring or the chloromethyl group.
Substitution: The chloromethyl group is particularly reactive in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4Z)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activity, binding to active sites or allosteric sites of enzymes. This interaction can lead to the disruption of normal biochemical processes, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(4Z)-3-(bromomethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one: Similar structure with a bromomethyl group instead of a chloromethyl group.
(4Z)-3-(chloromethyl)-4-[(2-hydroxyphenyl)methylidene]-1,2-oxazol-5-one: Similar structure with a hydroxyphenyl group instead of a methoxyphenyl group.
(4Z)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-thiazol-5-one: Similar structure with a thiazol-5-one ring instead of an oxazol-5-one ring.
Uniqueness
The uniqueness of (4Z)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one lies in its specific combination of functional groups and ring structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H10ClNO3 |
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Molecular Weight |
251.66 g/mol |
IUPAC Name |
(4Z)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H10ClNO3/c1-16-11-5-3-2-4-8(11)6-9-10(7-13)14-17-12(9)15/h2-6H,7H2,1H3/b9-6- |
InChI Key |
OMNWTSVIAZVNDE-TWGQIWQCSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=NOC2=O)CCl |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=NOC2=O)CCl |
Origin of Product |
United States |
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